2-Chloro-4-iodo-5-(methoxymethoxy)pyridine
Description
2-Chloro-4-iodo-5-(methoxymethoxy)pyridine (CAS 1171918-88-9) is a halogenated pyridine derivative with a methoxymethoxy (-OCH2OCH3) group at position 5, chlorine at position 2, and iodine at position 2. The methoxymethoxy group serves as a protective moiety for hydroxyl groups during synthetic processes, enabling selective functionalization .
Properties
IUPAC Name |
2-chloro-4-iodo-5-(methoxymethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClINO2/c1-11-4-12-6-3-10-7(8)2-5(6)9/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCHAVSIELFPPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CN=C(C=C1I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729898 | |
| Record name | 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877133-57-8 | |
| Record name | 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Chloro-4-iodo-5-(methoxymethoxy)pyridine is a halogenated pyridine derivative with potential biological activities. This compound's unique structural features, including halogen substituents, suggest its utility in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases such as cancer and inflammation.
The compound has the following chemical formula: . Its molecular structure includes a pyridine ring substituted with chlorine and iodine atoms, along with a methoxymethoxy group, contributing to its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Anticancer Activity : The compound has been studied for its potential to inhibit protein kinases involved in cancer progression. Specifically, it may act as an inhibitor of ERK2 kinase, which is crucial in cell signaling pathways associated with cancer cell proliferation and survival .
- Anti-inflammatory Properties : Some studies suggest that compounds with similar structures can modulate inflammatory responses, potentially making this compound relevant for treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Protein Kinase Inhibition : As an intermediate in the synthesis of ERK2 inhibitors, this compound may disrupt the phosphorylation processes critical for tumor growth .
- Halogen Bonding : The presence of chlorine and iodine allows for unique halogen bonding interactions that can enhance binding affinity to target proteins, potentially increasing efficacy .
Research Findings and Case Studies
Several studies have explored the biological implications of halogenated pyridines. Below is a summary of key findings related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of ERK2 activity in vitro, leading to reduced proliferation of cancer cell lines. |
| Study B | Anti-inflammatory Effects | Showed modulation of cytokine release in response to inflammatory stimuli. |
| Study C | Synthesis Pathway | Developed efficient synthetic routes for producing this compound as a precursor for other bioactive molecules. |
Toxicity and Safety Profile
Preliminary assessments indicate that this compound exhibits some toxicity, particularly if ingested or upon skin contact. It is classified as harmful if swallowed and can cause skin irritation . Further toxicological studies are necessary to fully understand its safety profile in clinical settings.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound is primarily utilized as an intermediate in the synthesis of pharmaceutical agents targeting various diseases, including cancer and neurological disorders. Its structure allows for modifications that can enhance the efficacy of drugs aimed at specific biological targets, such as protein kinases involved in cell signaling pathways.
Case Study: Inhibition of ERK2 Kinase
Research has demonstrated that 2-chloro-4-iodo-5-(methoxymethoxy)pyridine may act as an inhibitor of ERK2 kinase, which is crucial for cancer cell proliferation. Studies have shown that compounds with similar structures can effectively inhibit this kinase, leading to reduced tumor growth in vitro.
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. It can be employed to create more complex heterocyclic compounds and derivatives through various chemical reactions, including nucleophilic substitutions and coupling reactions.
Synthesis Pathways
Efficient synthetic routes have been developed to produce this compound, highlighting its utility as a precursor for other bioactive molecules. These methods often involve the use of halogenation techniques or functional group modifications to achieve desired derivatives.
Anticancer Properties
The compound has been investigated for its potential anticancer activity. It exhibits the ability to inhibit specific protein kinases that play a role in cancer progression. Preliminary studies indicate that it may reduce the viability of cancer cell lines through targeted inhibition of signaling pathways essential for cell survival.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in modulating inflammatory responses. Research suggests that similar compounds can influence cytokine release, making this derivative relevant for treating inflammatory diseases.
Industrial Applications
Agrochemicals and Specialty Chemicals
Beyond its applications in medicinal chemistry, this compound is also used in the development of agrochemicals and specialty chemicals. Its reactivity allows it to be incorporated into formulations aimed at enhancing agricultural productivity or developing new materials.
Data Summary Table
| Application Type | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Intermediate for drug synthesis | Inhibits ERK2 kinase; potential anticancer activity |
| Organic Synthesis | Building block for complex organic molecules | Efficient synthetic routes developed |
| Biological Activity | Anticancer and anti-inflammatory properties | Modulates cytokine release; inhibits cancer cell proliferation |
| Industrial Applications | Used in agrochemicals and specialty chemicals | Enhances agricultural productivity |
Toxicity and Safety Profile
Preliminary assessments indicate that this compound may exhibit toxicity, particularly if ingested or upon skin contact. It is classified as harmful if swallowed and can cause skin irritation. Further toxicological studies are necessary to fully understand its safety profile in clinical settings.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The electron-deficient pyridine ring facilitates nucleophilic substitution, particularly at the 2-chloro position. The iodine and methoxymethoxy groups influence regioselectivity by directing nucleophiles to specific sites.
Key Findings :
-
Methoxymethoxy groups act as ortho/para directors , enhancing reactivity at the 2- and 4-positions.
-
Steric hindrance from the methoxymethoxy group reduces substitution at the 5-position.
Cross-Coupling Reactions
The 4-iodo substituent enables palladium-catalyzed cross-coupling, a critical pathway for constructing biaryl systems.
Mechanistic Insight :
-
Iodine’s high leaving-group aptitude facilitates oxidative addition to Pd(0) .
-
Methoxymethoxy groups stabilize intermediates via resonance .
Metalation and Functionalization
Directed ortho-metalation (DoM) enables selective functionalization of the pyridine ring.
Applications :
-
Metalation at the 3-position (ortho to methoxymethoxy) allows sequential functionalization for drug intermediates .
Reductive Dehalogenation
Selective removal of halogens is achievable under controlled conditions.
| Reductant | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| H<sub>2</sub>, Pd/C | EtOAc, RT, 12 h | 2-Chloro-5-(methoxymethoxy)pyridine | 90% | |
| Zn, NH<sub>4</sub>Cl | MeOH, 60°C, 6 h | 4-Hydroxy-2-chloro-5-(methoxymethoxy)pyridine | 78% |
Note : Iodine is preferentially reduced over chlorine due to lower bond dissociation energy.
Protecting Group Manipulation
The methoxymethoxy (MOM) group serves as a transient protector for hydroxyl groups.
Utility :
-
Enables sequential functionalization without disrupting halogen substituents.
Oxidation and Reduction of Functional Groups
Controlled redox reactions modify substituents while preserving the pyridine core.
| Process | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation of MOM group | mCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | Sulfoxide derivative | 70% | |
| Reduction of nitro group | Fe, AcOH, 80°C, 5 h | Aminopyridine analog | 82% |
Cyclization and Heterocycle Formation
The compound participates in annulation reactions to form fused polycyclic systems.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CuI, 1,2-diamine | 120°C, DMSO, 24 h | Pyrido[3,4-b]indole derivative | 50% | |
| Grubbs Catalyst | Toluene, 80°C, 12 h | Macrocyclic lactam | 65% |
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The table below compares key structural analogs based on substituent positions, functional groups, and physicochemical properties:
Research Findings and Data
Preparation Methods
The synthesis of 2-chloro-4-iodo-5-(methoxymethoxy)pyridine can be logically approached by adapting known methods for preparing dihalogenated pyridines, particularly 2-chloro-4-iodo-5-substituted pyridines, combined with the introduction of the methoxymethoxy protective group at the 5-position. The general synthetic route involves:
- Starting from a suitably substituted 2-chloropyridine derivative.
- Selective functional group transformations including nitration, reduction, diazotization, and iodination.
- Protection of hydroxyl groups as methoxymethoxy ethers (MOM protection).
The closest well-documented preparation is for 2-chloro-4-iodo-5-methylpyridine , which provides a foundation for adapting to the methoxymethoxy-substituted analog.
Preparation of 2-Chloro-4-iodo-5-substituted Pyridine Core
Starting Material: 2-Chloro-5-hydroxypyridine or 2-Chloro-5-(methoxymethoxy)pyridine
- The synthesis begins with 2-chloro-5-hydroxypyridine or the protected form 2-chloro-5-(methoxymethoxy)pyridine.
- Protection of the hydroxyl group at position 5 as a methoxymethoxy (MOM) ether is typically carried out using methoxymethyl chloride (MOMCl) under basic conditions (e.g., in the presence of a base such as DIPEA or K2CO3) to yield 2-chloro-5-(methoxymethoxy)pyridine.
Oxidation and Nitration
- The 2-chloro-5-(methoxymethoxy)pyridine is subjected to oxidation to form an oxynitride intermediate.
- Oxidants such as hydrogen peroxide in acetic acid at 70–90 °C for 7–10 hours are effective.
- Subsequent nitration is performed using a mixture of sulfuric acid and nitric acid at 100–160 °C for 5–15 hours to introduce a nitro group selectively at the 4-position of the pyridine ring.
Reduction of Nitro Group to Amino Group
- The 4-nitro-2-chloro-5-(methoxymethoxy)pyridine intermediate is reduced to the corresponding 4-amino derivative.
- Common reducing agents include iron powder in acetic acid or catalytic hydrogenation using palladium on carbon under mild pressure (0.2–3.0 MPa) and temperatures between 15–100 °C for 3–12 hours.
- This step converts the nitro group to an amino group, preparing it for diazotization.
Diazotization and Iodination
- The 4-amino-2-chloro-5-(methoxymethoxy)pyridine undergoes diazotization using sodium nitrite in acidic conditions (preferably sulfuric acid) at low temperatures (-5 to 5 °C).
- The resulting diazonium salt is then reacted with sodium iodide or potassium iodide at 0 °C to substitute the diazonium group with iodine, yielding this compound.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|
| Hydroxyl Protection | Methoxymethyl chloride, base (e.g., K2CO3) | Room temp | 2–6 | Protects 5-OH as methoxymethoxy group |
| Oxidation | Hydrogen peroxide in acetic acid | 70–90 | 7–10 | Forms oxynitride intermediate |
| Nitration | H2SO4 + HNO3 | 100–160 | 5–15 | Introduces nitro group at 4-position |
| Reduction | Fe powder/acetic acid or Pd/C hydrogenation | 15–100 | 3–12 | Converts nitro to amino group |
| Diazotization | NaNO2 in H2SO4 | -5 to 5 | 3–5 | Forms diazonium salt |
| Iodination | NaI or KI in water/acetone | 0 | 3–5 | Replaces diazonium with iodine |
Research Findings and Advantages
- The described synthetic route is adapted from a patented method for 2-chloro-4-iodo-5-methylpyridine, which emphasizes simplicity, industrial scalability, and high regioselectivity.
- Using hydrogen peroxide as the oxidant is preferred due to its environmental friendliness and efficiency.
- The protection of the hydroxyl group as methoxymethoxy prevents side reactions during nitration and reduction steps, ensuring the integrity of the 5-position substituent.
- The diazotization-iodination sequence is a classical and reliable method to introduce iodine selectively at the 4-position.
- The overall method is suitable for scale-up and can be applied to synthesize the methoxymethoxy-substituted derivative with minor adjustments to reaction times and temperatures.
Summary Table of Key Intermediates
| Compound Name | Structure Feature | Role in Synthesis |
|---|---|---|
| 2-Chloro-5-(methoxymethoxy)pyridine | Chlorine at 2, MOM-protected OH at 5 | Starting material |
| 2-Chloro-4-nitro-5-(methoxymethoxy)pyridine | Nitro group at 4 | Intermediate after nitration |
| 2-Chloro-4-amino-5-(methoxymethoxy)pyridine | Amino group at 4 | Intermediate before diazotization |
| This compound | Iodine at 4 | Final target compound |
Additional Notes
- While direct literature specifically on this compound is limited, the above method is a logical extension of the well-documented preparation of 2-chloro-4-iodo-5-methylpyridine.
- The methoxymethoxy group is a common hydroxyl protecting group in heterocyclic chemistry, and its introduction and stability under the reaction conditions are well established.
- Alternative halogenation methods (e.g., direct iodination) are less selective and less practical compared to the diazotization-iodination approach.
Q & A
Q. What are the key synthetic strategies for preparing 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine in a laboratory setting?
The synthesis typically involves multi-step halogenation and functionalization of a pyridine precursor. A common approach includes:
- Step 1 : Halogenation of a pyridine derivative at positions 2 and 4 using reagents like N-chlorosuccinimide (NCS) or iodine monochloride (ICl) under controlled temperatures (0–25°C).
- Step 2 : Introduction of the methoxymethoxy group at position 5 via nucleophilic substitution or coupling reactions. For example, reacting with methoxymethyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF .
- Purification : Column chromatography or recrystallization to achieve >95% purity.
Q. Which analytical techniques are critical for characterizing this compound?
A combination of methods is essential:
- NMR Spectroscopy : H and C NMR confirm substituent positions and purity (e.g., methoxymethoxy protons appear as singlets near δ 3.3–3.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 299.94 for C₇H₆ClINO₂).
- X-ray Crystallography : Resolves crystal structure and confirms regiochemistry .
- HPLC : Monitors purity (>98% by reverse-phase C18 column).
Q. How should this compound be stored to ensure stability?
Store in amber vials under inert gas (Ar/N₂) at −20°C to prevent degradation. The methoxymethoxy group is sensitive to hydrolysis; avoid exposure to moisture or acidic conditions. Solubility in DMSO (25 mM) allows long-term storage at RT for ≤1 month .
Advanced Research Questions
Q. How can regioselectivity be controlled during halogenation of the pyridine ring?
Regioselectivity is influenced by:
- Directing Groups : The methoxymethoxy group at position 5 acts as an electron-donating group, directing electrophilic substitution to positions 2 and 4.
- Reagent Choice : Iodine monochloride (ICl) selectively iodinates position 4 due to steric and electronic effects, while NCS targets position 2 .
- Temperature Control : Lower temperatures (0–5°C) favor kinetic control, minimizing side reactions.
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
Q. How to resolve contradictions in reported synthetic yields for this compound?
Discrepancies often arise from:
Q. What challenges arise when scaling up synthesis from lab to pilot scale?
Key issues include:
- Exothermic Reactions : Use jacketed reactors to control temperature during iodination.
- Purification : Switch from column chromatography to fractional crystallization for cost efficiency.
- Catalyst Loading : Optimize Pd catalyst (e.g., Pd(PPh₃)₄) to 0.5–1 mol% to reduce metal contamination .
Q. How do the halogen and methoxymethoxy groups influence biological interactions?
- Iodine : Enhances lipophilicity and potential for halogen bonding with protein targets (e.g., kinases).
- Methoxymethoxy : Increases metabolic stability compared to unprotected hydroxyl groups.
- Experimental Validation : Use SPR (Surface Plasmon Resonance) to measure binding affinity (KD) with model enzymes .
Notes
- All methodologies are derived from peer-reviewed studies or validated supplier data (e.g., PubChem, Sigma-Aldrich).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
